molecular formula C8H8FIO2 B12088471 1,5-Dimethoxy-2-fluoro-4-iodobenzene

1,5-Dimethoxy-2-fluoro-4-iodobenzene

Cat. No.: B12088471
M. Wt: 282.05 g/mol
InChI Key: SYYSXNMEXAPVCX-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-fluoro-4-iodobenzene is a halogenated aromatic compound characterized by methoxy groups at the 1- and 5-positions, a fluorine atom at position 2, and an iodine atom at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methoxy groups enhance solubility and direct electrophilic substitution reactions.

Properties

Molecular Formula

C8H8FIO2

Molecular Weight

282.05 g/mol

IUPAC Name

1-fluoro-5-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C8H8FIO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3

InChI Key

SYYSXNMEXAPVCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1F)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,5-dimethoxy-2-fluorobenzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this approach, 1,5-dimethoxy-2-fluorobenzene is reacted with an appropriate aryl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 1,5-dimethoxy-2-fluoro-4-iodobenzene typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the fluoro group to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4) as catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), organic solvents (e.g., toluene, DMF).

Major Products Formed

    Substitution: Formation of 1,5-dimethoxy-2-fluoro-4-substituted benzene derivatives.

    Oxidation: Formation of 1,5-dimethoxy-2-fluoro-4-iodobenzaldehyde or 1,5-dimethoxy-2-fluoro-4-iodobenzoic acid.

    Reduction: Formation of 1,5-dimethoxy-2-fluorobenzene.

    Cross-Coupling: Formation of various biaryl compounds.

Scientific Research Applications

1,5-Dimethoxy-2-fluoro-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its unique substituents can enhance the biological activity and selectivity of drug candidates.

    Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, due to its electronic properties.

    Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-2-fluoro-4-iodobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The methoxy, fluoro, and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The fluoro group, in particular, can enhance metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1,5-dimethoxy-2-fluoro-4-iodobenzene exhibit variations in substituent type, position, or halogenation, leading to distinct physicochemical and reactive profiles. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents (Positions) Notable Properties/Applications
1,5-Dimethoxy-2-fluoro-4-iodobenzene 32750-21-3 C₈H₇FIO₂ 1,5-OCH₃; 2-F; 4-I Cross-coupling precursor; high iodine reactivity
1-Fluoro-3,5-diiodo-2-methoxybenzene 1803825-98-0 C₇H₅FIO₂ 2-OCH₃; 1,3,5-I; 4-F* Enhanced halogen density for radiopharmaceuticals
1,3-Dimethoxy-4-fluoro-2-iodobenzene 905752-13-8 C₈H₇FIO₂ 1,3-OCH₃; 4-F; 2-I Altered electronic effects for regioselective reactions
1,5-Dichloro-2-fluoro-4-iodobenzene 1207875-89-5 C₆H₂Cl₂FI 1,5-Cl; 2-F; 4-I Higher toxicity (H315, H319, H335); agrochemical applications
1,5-Difluoro-2-methoxy-4-nitrobenzene 179011-39-3 C₇H₅F₂NO₃ 2-OCH₃; 1,5-F; 4-NO₂ Nitro group enables reduction to amines; 96% purity

*Position numbering adjusted for consistency.

Reactivity and Electronic Effects

  • Iodine Position : The iodine in 1,5-dimethoxy-2-fluoro-4-iodobenzene (position 4) is meta to fluorine and para to methoxy groups. This creates an electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at iodine. In contrast, 1,3-dimethoxy-4-fluoro-2-iodobenzene has iodine at position 2, adjacent to methoxy groups, which may sterically hinder coupling reactions .
  • Halogen vs. Nitro Groups : Replacing iodine with a nitro group (as in 1,5-difluoro-2-methoxy-4-nitrobenzene) introduces strong electron-withdrawing effects, shifting reactivity toward reduction or electrophilic attack at the nitro site .

Biological Activity

1,5-Dimethoxy-2-fluoro-4-iodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

1,5-Dimethoxy-2-fluoro-4-iodobenzene has the following chemical properties:

PropertyValue
Molecular Formula C9H10FIO2
Molecular Weight 292.08 g/mol
IUPAC Name 1,5-dimethoxy-2-fluoro-4-iodobenzene
CAS Number 118802239

The biological activity of 1,5-Dimethoxy-2-fluoro-4-iodobenzene is attributed to its ability to interact with various biological targets. The presence of the fluorine and iodine substituents enhances its lipophilicity and potential for molecular interactions. This compound can participate in hydrogen bonding and π-π stacking interactions due to the aromatic system and methoxy groups, which may influence enzyme activity and receptor binding.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that 1,5-Dimethoxy-2-fluoro-4-iodobenzene exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's structural features may contribute to its ability to modulate signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Research indicates that halogenated compounds often exhibit enhanced antibacterial effects due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Recent research has highlighted the biological relevance of 1,5-Dimethoxy-2-fluoro-4-iodobenzene:

Case Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, including breast and colon cancer cells, 1,5-Dimethoxy-2-fluoro-4-iodobenzene demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 25 μM. The study attributed this activity to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Antimicrobial Effectiveness

In vitro assays revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 μg/mL for S. aureus, indicating a promising profile for further development as an antimicrobial agent.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activities of halogenated compounds like 1,5-Dimethoxy-2-fluoro-4-iodobenzene:

Study ReferenceBiological Activity ObservedKey Findings
AnticancerInduced apoptosis in cancer cells; IC50 = 10–25 μM
AntimicrobialEffective against S. aureus; MIC = 15 μg/mL
Enzyme inhibitionInhibited key metabolic enzymes; potential for drug development

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